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Introduction

DS88790512 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6
(TRPCB6) ion channel, a non-selective cation channel implicated in a variety of physiological
and pathological processes.[1] Its high affinity and selectivity make it an excellent
pharmacological tool for studying TRPC6 function and for use as a reference compound in
high-throughput screening (HTS) campaigns aimed at identifying novel TRPC6 modulators.
These application notes provide detailed protocols for utilizing DS88790512 in common HTS
formats.

Mechanism of Action of DS88790512

DS88790512 is a bicyclo[4.3.0]nonane derivative that potently blocks the TRPCG6 ion channel.
[1] The discovery of DS88790512 was guided by the principle of increasing molecular three-
dimensionality (fraction sp3) to enhance potency and selectivity. TRPC6 channels are typically
activated downstream of Gg-coupled G-protein coupled receptors (GPCRS) or receptor tyrosine
kinases (RTKSs). Activation of phospholipase C (PLC) by these receptors leads to the hydrolysis
of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). DAG is the primary endogenous activator of TRPC6, leading to an influx
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of Ca2+ and Na+ ions, which in turn depolarizes the cell membrane and triggers various
downstream signaling events.

Click to download full resolution via product page

Gq-coupled receptor signaling pathway for TRPC6 activation.

Data Presentation: Inhibitory Activity of DS88790512

The inhibitory potency of DS88790512 against TRPC6 and its selectivity over other ion
channels are summarized below. This data is critical for establishing appropriate concentrations

for use as a positive control in screening assays.

Target IC50 (nM) Reference
TRPC6 11 [1]

hERG >100,000

hNaVv1.5 >300,000

Experimental Protocols

The following are detailed protocols for high-throughput screening assays where DS88790512
can be used as a reference inhibitor.

Cell-Based Calcium Influx Assay using a Fluorescent
Imaging Plate Reader (FLIPR)
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This assay measures the inhibition of TRPC6-mediated calcium influx in a cellular context.

Seed HEK293-TRPCE6 cells
in 384-well plates

!

Incubate overnight

Load cells with a

calcium-sensitive dye
(e.g., Fluo-4 AM)

Incubate for 1 hour
at 37°C

!

Add test compounds and
DS88790512 (control)

!

Incubate for 10-20 minutes
at room temperature

Add TRPC6 agonist
(e.g., OAG or Acetylcholine)

Measure fluorescence kinetics
using FLIPR

Analyze data to determine
% inhibition and 1C50

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b10819894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Workflow for the cell-based calcium influx assay.

Materials:

HEK293 cell line stably expressing human TRPC6

e Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.qg.,
G418)

o Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
o Calcium-sensitive dye: Fluo-4 AM or similar

» Probenecid (optional, to prevent dye extrusion)

o DS88790512 stock solution (e.g., 10 mM in DMSO)

» TRPCB6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (OAG) or carbachol/acetylcholine (if cells co-
express a suitable GPCR like the M3 muscarinic receptor)

o 384-well black, clear-bottom assay plates

Procedure:

e Cell Plating:
o Trypsinize and resuspend HEK293-TRPCG6 cells in culture medium.
o Seed cells into 384-well plates at a density of 20,000-40,000 cells per well.
o Incubate overnight at 37°C, 5% CO2.

e Dye Loading:

o Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to
the desired final concentration (e.g., 2 uM Fluo-4 AM). Probenecid can be added at this
step (e.g., 2.5 mM final concentration).
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o Remove the culture medium from the cell plates and add 20-40 pL of the dye loading
solution to each well.

o Incubate the plates for 60 minutes at 37°C, 5% CO2.

o Compound Addition:

o Prepare serial dilutions of DS88790512 and test compounds in assay buffer. A typical
concentration range for DS88790512 would be from 1 nM to 10 uM.

o Add the compound solutions to the respective wells of the assay plate. Include wells with
vehicle (e.g., 0.1% DMSO) for positive and negative controls.

o Incubate for 10-20 minutes at room temperature.
» Agonist Addition and Signal Detection:

o Prepare the TRPC6 agonist solution in assay buffer at a concentration that elicits a
submaximal to maximal response (e.g., EC80).

o Place the assay plate in the FLIPR instrument.
o Initiate the reading, and after establishing a stable baseline, add the agonist to all wells.
o Continue to record the fluorescence signal for 2-5 minutes.
e Data Analysis:
o The change in fluorescence upon agonist addition is indicative of calcium influx.

o Calculate the percentage of inhibition for each compound concentration relative to the
vehicle control.

o Determine the IC50 value for DS88790512 and test compounds by fitting the
concentration-response data to a four-parameter logistic equation.

Membrane Potential Assay

This assay measures the change in cell membrane potential upon TRPC6 activation.
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Seed HEK293-TRPCE6 cells
in 384-well plates

!

Incubate overnight

Load cells with a

membrane potential-sensitive dye
(e.g., FMP dye)

Incubate for 30-60 minutes
at room temperature

!

Add test compounds and
DS88790512 (control)

!

Incubate for 10-20 minutes
at room temperature

Add TRPC6 agonist
(e.g., OAG or Acetylcholine)

Measure fluorescence kinetics
using a plate reader

Analyze data to determine
% inhibition and 1C50

Click to download full resolution via product page

Workflow for the membrane potential assay.
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Materials:

HEK?293 cell line stably expressing human TRPC6

Culture medium as described above

Assay buffer: HBSS with 20 mM HEPES, pH 7.4

Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
DS88790512 stock solution

TRPC6 agonist (OAG or carbachol/acetylcholine)

384-well black, clear-bottom assay plates

Procedure:

Cell Plating: Follow the same procedure as in the calcium influx assay.
Dye Loading:

o Prepare the membrane potential dye solution according to the manufacturer's instructions
in the provided assay buffer.

o Remove the culture medium and add the dye solution to each well.
o Incubate for 30-60 minutes at room temperature.
Compound Addition: Follow the same procedure as in the calcium influx assay.

Agonist Addition and Signal Detection:

o

Prepare the TRPC6 agonist solution.

[e]

Place the assay plate in a fluorescence plate reader.

o

Initiate the reading and, after establishing a baseline, add the agonist.
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o Record the fluorescence change over time.

o Data Analysis:
o The increase in fluorescence corresponds to membrane depolarization.

o Calculate the percentage of inhibition and IC50 values as described for the calcium influx

assay.

Conclusion

DS88790512 is a valuable tool for the study of TRPCG6 ion channels. The protocols outlined in
these application notes provide a robust framework for the use of DS88790512 as a reference
inhibitor in high-throughput screening campaigns. The detailed methodologies for cell-based
calcium influx and membrane potential assays, along with the provided signaling pathway and
workflow diagrams, should enable researchers to effectively identify and characterize novel
modulators of TRPCS6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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